![molecular formula C27H25N3O4 B2538427 7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-80-5](/img/structure/B2538427.png)

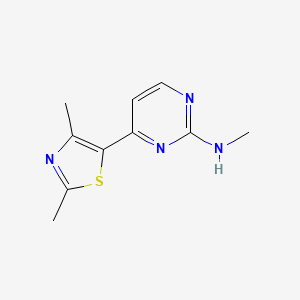

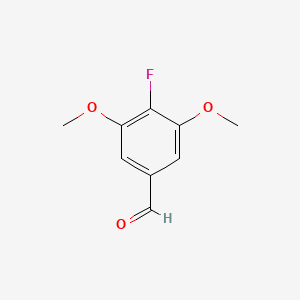

7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its interesting photoluminescent and electroluminescent properties. These properties make such compounds potential candidates for use in electroluminescent applications, such as organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves cyclization reactions and can be facilitated by catalysts such as polyphosphoric acid (PPA) under mild conditions. For example, the synthesis of related

Aplicaciones Científicas De Investigación

Molecular Interactions and Supramolecular Aggregation

The study of molecular interactions and the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, closely related to the compound , provides insights into the structural and functional aspects of these molecules. Research on molecules such as 8-methyl-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline reveals how specific substitutions influence the formation of cyclic centrosymmetric dimers and complex three-dimensional frameworks through hydrogen bonding. These findings are crucial for understanding the molecular basis of the interactions and the potential application of these compounds in materials science and molecular engineering (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Heterocyclic Chemistry and Drug Design

The synthesis and exploration of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines showcase the compound's significance in heterocyclic chemistry, offering a foundation for developing novel therapeutic agents. The methodologies employed for synthesizing these derivatives, including photocyclization and subsequent modifications, underscore the versatility and potential of the core pyrazolo[4,3-c]quinoline structure in drug design and development. This area of research holds promise for the discovery of new drugs with improved efficacy and specificity (Stuart, Khora, Mckenney, & Castle, 1987).

Propiedades

IUPAC Name |

7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c1-31-19-10-8-18(9-11-19)26-22-16-30(15-17-6-5-7-20(12-17)32-2)23-14-25(34-4)24(33-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWVQFTYRQLJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide](/img/structure/B2538352.png)

![3-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2538355.png)

![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)